dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique triazole ring structure, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of 3,4-dichloroaniline with dimethyl acetylenedicarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide, which facilitates the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of biological pathways. The triazole ring interacts with enzyme active sites, blocking substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its potential therapeutic applications, where it targets specific molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole: Shares the triazole ring structure but lacks the dicarboxylate groups, resulting in different chemical properties and applications.
Uniqueness
Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its dual functional groups (triazole and dicarboxylate), which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
dimethyl 1-(3,4-dichlorophenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABOCWJVZIUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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